

An In-depth Technical Guide to 1-Ethynylcyclohexene (CAS 931-49-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynylcyclohexene**

Cat. No.: **B1205888**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for **1-Ethynylcyclohexene**, CAS number 931-49-7. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[\[1\]](#)

Chemical Identity and Physical Properties

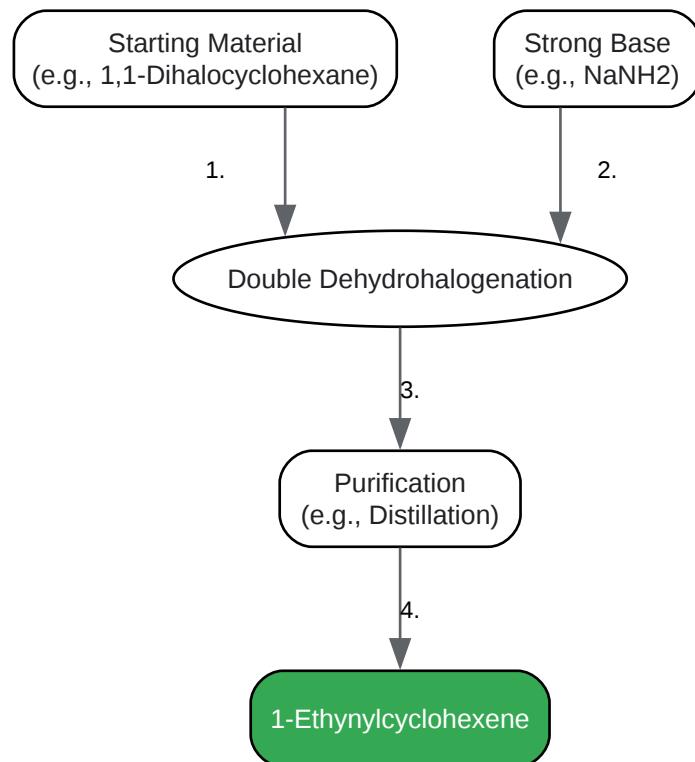
1-Ethynylcyclohexene is an organic compound featuring a cyclohexene ring bonded to an ethynyl group.[\[1\]](#) This structure, particularly the reactive triple bond, makes it a versatile building block in various chemical reactions.[\[1\]](#) It is typically a colorless to pale yellow liquid with a distinct odor.[\[1\]](#)

Table 1: Physical and Chemical Properties of **1-Ethynylcyclohexene**

Property	Value	Source(s)
CAS Number	931-49-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₀	[1] [2] [3] [4] [5]
Molecular Weight	106.17 g/mol	[1] [3] [4] [5]
Appearance	Colorless to light orange to yellow clear liquid	[1]
Boiling Point	148-151 °C (lit.)	[2] [3]
Density	0.903 g/mL at 25 °C (lit.)	[2] [3]
Refractive Index (n _{20/D})	1.496 (lit.)	[2] [3]
Flash Point	29 °C (84.2 °F) - closed cup	[3]
Storage Temperature	2-8°C	[3]

Spectroscopic Data

While specific spectral data files were not directly provided in the search, the UV absorbance maximum is noted.


Table 2: Spectroscopic Data for **1-Ethynylcyclohexene**

Data Type	Value	Source(s)
UV max	224nm (in EtOH)	[2]

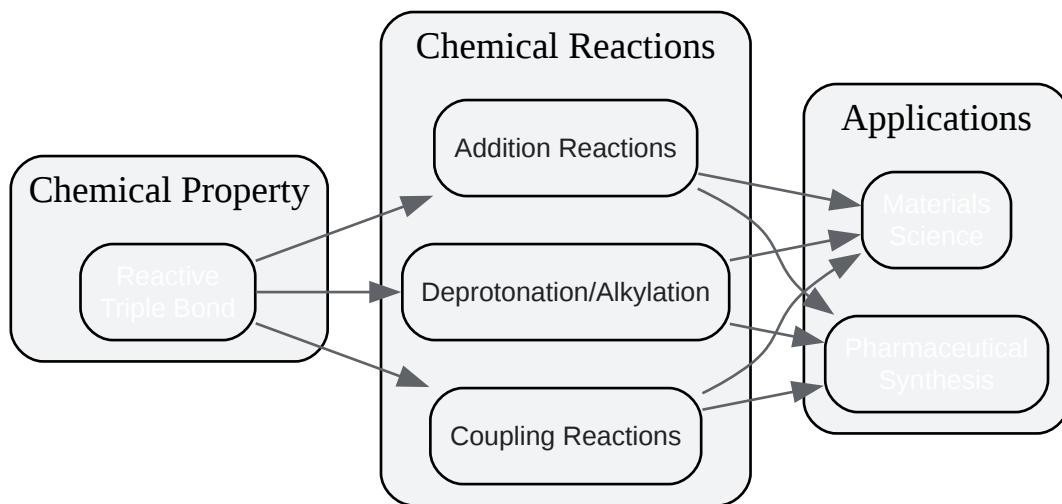
Synthesis

1-Ethynylcyclohexene can be synthesized from aryl chlorides and a hydroxy group.[\[4\]](#) A common method for the synthesis of terminal alkynes involves the dehydrohalogenation of a suitable dihalide or the reaction of a metal acetylide with an appropriate electrophile. While a specific detailed protocol for this exact compound was not found, a general representation of a synthetic approach is provided below.

Experimental Workflow: General Synthesis of a Terminal Alkyne

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for a terminal alkyne.


Reactivity and Applications

The reactivity of **1-Ethynylcyclohexene** is primarily centered around the triple bond of the ethynyl group, making it a useful intermediate in organic synthesis.^[1] It can undergo various reactions characteristic of terminal alkynes, such as addition reactions, deprotonation followed by reaction with electrophiles, and coupling reactions.

Its applications are found in:

- Pharmaceuticals and Fine Chemicals: As a key intermediate in the synthesis of more complex molecules.^[1]
- Polymer Chemistry and Materials Science: Due to its reactive nature, it can be used as a monomer for polymer production.^{[1][4]}

Logical Relationship: Reactivity to Application

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 931-49-7: 1-Ethynylcyclohexene | CymitQuimica [cymitquimica.com]
- 2. 1-ETHYNYL CYCLOHEXENE | 931-49-7 [chemicalbook.com]
- 3. 1-Ethynylcyclohexene 99 931-49-7 [sigmaaldrich.com]
- 4. 1-Ethynylcyclohexene | 931-49-7 | AAA93149 | Biosynth [biosynth.com]
- 5. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethynylcyclohexene (CAS 931-49-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1205888#cas-number-931-49-7-chemical-properties\]](https://www.benchchem.com/product/b1205888#cas-number-931-49-7-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com